1-Methylperylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. It is characterized by the addition of a methyl group at the 1-position of the perylene molecule. This modification alters its chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylperylene can be synthesized through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the perylene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Various substituted perylene derivatives depending on the reagents used.
Scientific Research Applications
1-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a probe molecule in studies of solvent-solute interactions and molecular dynamics.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Methylperylene involves its interaction with various molecular targets. Its fluorescent properties are due to the delocalized π-electrons in the perylene ring system. These electrons can be excited by light, leading to fluorescence. In biological systems, it can interact with cellular components, making it useful for imaging applications .
Comparison with Similar Compounds
Perylene: The parent compound, lacking the methyl group at the 1-position.
1,2-Dimethylperylene: Another derivative with two methyl groups.
Perylenequinone: An oxidized derivative of perylene.
Uniqueness: 1-Methylperylene is unique due to its specific substitution pattern, which alters its electronic properties and reactivity compared to other perylene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .
Properties
CAS No. |
10350-33-1 |
---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |
InChI Key |
QRURZXSWSCYVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.